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Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6

(HDAC6). Its targeted mechanism of action, primarily leading to the hyperacetylation of α-

tubulin, has positioned it as a valuable research tool for investigating the pathophysiology of

neurodegenerative diseases and exploring potential therapeutic strategies. These application

notes provide detailed protocols for the use of ACY-1083 in key in vitro and in vivo

experimental models relevant to neurodegenerative disease research.

Mechanism of Action
ACY-1083 exhibits high selectivity for HDAC6, an enzyme predominantly located in the

cytoplasm. A primary substrate of HDAC6 is α-tubulin, a key component of microtubules. By

inhibiting HDAC6, ACY-1083 prevents the deacetylation of α-tubulin, leading to an

accumulation of acetylated α-tubulin. This post-translational modification is associated with

enhanced microtubule stability and improved axonal transport, a cellular process often

impaired in neurodegenerative disorders. The restoration of efficient mitochondrial transport is

a key outcome of ACY-1083 treatment, addressing a critical aspect of neuronal dysfunction in

diseases such as chemotherapy-induced peripheral neuropathy (CIPN), Charcot-Marie-Tooth

disease, and Alzheimer's disease.[1]
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Caption: Mechanism of action of ACY-1083.
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Data Presentation
Table 1: In Vitro Efficacy and Selectivity of ACY-1083

Parameter Value
Cell Line/Assay
Condition

Reference

HDAC6 IC50 3 nM In vitro enzyme assay [2][3]

Selectivity

>260-fold vs. other

HDAC isoforms

(HDAC1-9)

In vitro enzyme

assays
[2][3]

Effective

Concentration for α-

tubulin acetylation

Starting at 30 nM SK-N-BE2 cells [4]

Effect on Histone

Acetylation
Evident at 10 µM SK-N-BE2 cells [4]

Cell Viability

Improvement

Significant at 30 and

300 nM

Mouse hippocampal

(HT22) cells
[5]

Table 2: In Vivo Pharmacokinetics and Dosing of ACY-1083 in Mice
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Parameter Value Dosing Vehicle Reference

Cmax 936 ng/mL 5 mg/kg i.p.

10%

dimethylacetami

de + 10% Solutol

HS 15 in saline

[4][5]

T1/2 3.5 hours 5 mg/kg i.p.

10%

dimethylacetami

de + 10% Solutol

HS 15 in saline

[4][5]

Biologically

Active Plasma

Exposure

8 hours 5 mg/kg i.p.

10%

dimethylacetami

de + 10% Solutol

HS 15 in saline

[4][5]

Effective Dose

(CIPN model)

10 mg/kg i.p.

daily

Daily for 7-14

days

20% 2-

hydroxypropyl-B-

cyclodextrin +

0.5%

hydroxypropyl

methylcellulose

in water

[4][6]

Ineffective Dose

(CIPN model)
3 mg/kg i.p. daily Daily for 7 days

20% 2-

hydroxypropyl-B-

cyclodextrin +

0.5%

hydroxypropyl

methylcellulose

in water

[4]

Experimental Protocols
In Vitro Assays
1. Western Blot for Acetylated α-Tubulin
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This protocol describes the detection of acetylated α-tubulin in neuronal cell lysates following

treatment with ACY-1083.

Start: Neuronal Cell Culture

Treat with ACY-1083
(e.g., 30 nM - 10 µM) and Vehicle Control

Lyse cells in RIPA buffer
with protease and phosphatase inhibitors

Determine protein concentration
(e.g., BCA assay)

Separate proteins by
SDS-PAGE

Transfer proteins to
PVDF membrane

Block membrane in 5% BSA
or milk in TBST

Incubate with primary antibodies:
- Acetylated α-tubulin (e.g., 1:1000)

- Total α-tubulin (e.g., 1:1000)
- Loading control (e.g., β-actin, 1:5000)

Incubate with HRP-conjugated
secondary antibodies

Detect signal using ECL substrate
and imaging system

Analyze band intensity
(Normalize acetylated tubulin to total tubulin)

End
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Click to download full resolution via product page

Caption: Western blot workflow for acetylated α-tubulin.

Materials:

Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

ACY-1083

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein concentration assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1)

Anti-α-Tubulin

Anti-β-actin (or other loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Plate neuronal cells and allow them to adhere.
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Treat cells with desired concentrations of ACY-1083 (and vehicle control) for the specified

duration (e.g., 24 hours).

Wash cells with ice-cold PBS and lyse with lysis buffer.

Centrifuge lysates to pellet cell debris and collect the supernatant.

Determine protein concentration of the lysates.

Denature protein samples and separate them by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane with TBST and detect the signal using an ECL substrate.

Quantify band intensities and normalize the acetylated α-tubulin signal to total α-tubulin

and/or the loading control.

2. Immunofluorescence for Acetylated α-Tubulin

This protocol allows for the visualization of changes in α-tubulin acetylation within cells.
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Start: Cells on Coverslips

Treat with ACY-1083 and Vehicle Control

Fix cells with 4% PFA

Permeabilize with 0.25% Triton X-100

Block with 1% BSA in PBS

Incubate with anti-acetylated
α-tubulin antibody

Incubate with fluorescently-labeled
secondary antibody

Counterstain nuclei with DAPI

Mount coverslips on slides

Image with fluorescence microscope

End

Click to download full resolution via product page

Caption: Immunofluorescence workflow.
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Materials:

Cells cultured on glass coverslips

ACY-1083

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (0.25% Triton X-100 in PBS)

Blocking buffer (1% BSA in PBS)

Primary antibody: Anti-acetylated-α-Tubulin (Lys40)

Fluorescently-labeled secondary antibody

DAPI (for nuclear counterstaining)

Antifade mounting medium

Procedure:

Treat cells with ACY-1083 as described for the western blot.

Fix cells with 4% PFA for 15 minutes at room temperature.

Wash cells three times with PBS.

Permeabilize cells with permeabilization buffer for 10 minutes.

Wash cells three times with PBS.

Block non-specific binding with blocking buffer for 30-60 minutes.

Incubate with primary antibody (diluted in blocking buffer) for 1-2 hours at room

temperature or overnight at 4°C.[7]

Wash cells three times with PBS.
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Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1

hour at room temperature, protected from light.[7]

Wash cells three times with PBS, protected from light.

Counterstain nuclei with DAPI for 5 minutes.

Wash cells twice with PBS.

Mount coverslips onto microscope slides using antifade mounting medium.

Visualize and capture images using a fluorescence or confocal microscope.

3. Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

Neuronal cells

ACY-1083

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach.

Treat cells with a range of ACY-1083 concentrations and a vehicle control.

Incubate for the desired period (e.g., 24-48 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the

formation of formazan crystals.[3]

Add solubilization solution to each well and mix thoroughly to dissolve the formazan

crystals.[3]

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate

reader.[3]

In Vivo Assays
1. Cisplatin-Induced Peripheral Neuropathy (CIPN) Mouse Model

This model is used to study the neuroprotective and therapeutic effects of ACY-1083 on

chemotherapy-induced neuropathy.
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Neuropathy Induction

Treatment and Assessment

Start: Baseline Behavioral Testing

Administer Cisplatin
(e.g., 2.3 mg/kg/day, i.p.)

for 5 days on, 5 days off, 5 days on

Allow neuropathy to develop
(3 days post-cisplatin)

Administer ACY-1083
(e.g., 10 mg/kg/day, i.p.) or Vehicle

for 7-14 days

Perform Behavioral Tests
(e.g., von Frey, Rotarod)

at multiple time points

Tissue Collection
(e.g., DRG, sciatic nerve, spinal cord)
for molecular and histological analysis

End

Click to download full resolution via product page

Caption: Workflow for the CIPN mouse model.

Materials:
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Mice (e.g., C57BL/6J)

Cisplatin

ACY-1083

Vehicle for ACY-1083 (e.g., 20% 2-hydroxypropyl-B-cyclodextrin + 0.5% hydroxypropyl

methylcellulose in water)[6]

Behavioral testing equipment (von Frey filaments, rotarod)

Procedure:

Baseline Testing: Perform baseline behavioral tests (von Frey, rotarod) before any

treatment.

Neuropathy Induction: Administer cisplatin (e.g., 2.3 mg/kg, i.p.) daily for 5 days, followed

by a 5-day rest period, and then another 5 days of cisplatin administration.[8]

Treatment: Begin treatment with ACY-1083 (e.g., 10 mg/kg, i.p.) or vehicle 3 days after the

final cisplatin injection and continue daily for the desired duration (e.g., 14 days).[9]

Behavioral Assessment: Conduct behavioral tests at regular intervals throughout the study

to assess mechanical allodynia (von Frey) and motor coordination (rotarod).

Tissue Collection: At the end of the study, tissues such as dorsal root ganglia (DRG),

sciatic nerve, and spinal cord can be collected for further analysis (e.g., western blotting,

immunofluorescence, histology).

2. Behavioral Testing

Von Frey Test for Mechanical Allodynia:

Acclimatize mice to the testing apparatus (e.g., a wire mesh platform in individual

chambers) for at least 30-60 minutes.[10]

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind

paw.[2]
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A positive response is a sharp withdrawal, flinching, or licking of the paw.

The 50% paw withdrawal threshold can be determined using the up-down method.[4]

Rotarod Test for Motor Coordination:

Train mice on the rotarod at a constant speed for a set duration on consecutive days

before testing.

For testing, place mice on the rotarod, which then accelerates at a defined rate (e.g., 4 to

40 rpm over 300 seconds).[11][12]

Record the latency to fall for each mouse.

Perform multiple trials with adequate rest periods in between.[1]

3. Mitochondrial Transport Analysis

This protocol outlines a general approach for assessing mitochondrial movement in cultured

neurons.

Materials:

Cultured neurons (e.g., primary cortical or hippocampal neurons)

ACY-1083

Mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos)

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Image analysis software (e.g., ImageJ with kymograph plugins)

Procedure:

Treat cultured neurons with ACY-1083 or vehicle.

Stain mitochondria with a fluorescent dye according to the manufacturer's protocol.
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Acquire time-lapse images of axons using a live-cell imaging microscope.

Generate kymographs from the time-lapse image series using image analysis software.

Analyze the kymographs to quantify mitochondrial velocity, distance, and direction of

movement (anterograde vs. retrograde).

Conclusion
ACY-1083 serves as a critical tool for elucidating the role of HDAC6 and α-tubulin acetylation in

the context of neurodegenerative diseases. The protocols provided here offer a framework for

researchers to investigate the cellular and in vivo effects of HDAC6 inhibition. Proper

experimental design and adherence to these detailed methodologies will enable the generation

of robust and reproducible data, contributing to a deeper understanding of neurodegenerative

processes and the development of novel therapeutic interventions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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